

The Genesis and Scientific Profile of 3-(Dimethylamino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Dimethylamino)benzoic acid

Cat. No.: B154052

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)benzoic acid, a substituted aromatic carboxylic acid, has carved a niche for itself as a versatile intermediate in organic synthesis and as a key component in various analytical and industrial applications. This technical guide provides an in-depth exploration of its discovery, historical development, physicochemical properties, and established experimental protocols for its synthesis. Quantitative data are systematically presented, and key synthetic workflows are visualized to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Discovery and History

While a singular definitive discovery of **3-(Dimethylamino)benzoic acid** is not prominently documented in readily available literature, its history is intrinsically linked to the advancement of organic synthesis techniques in the mid-20th century. Early methods for the dimethylation of aminobenzoic acids were explored by researchers such as Bowman and Stroud in 1950, who investigated the reaction of aminobenzoic acids with formaldehyde in an acetic acid solvent using a palladised charcoal catalyst^[1]. Their work highlighted the challenges of this transformation in other solvents like ethanol, where resinous byproducts were observed to encapsulate the catalyst^[1].

Subsequent developments focused on improving the efficiency and safety of its synthesis, moving away from toxic alkylating agents like methyl halides and dimethyl sulfate towards more refined methods[2][3]. A significant advancement came with the adoption of reductive alkylation, particularly the reaction of 3-aminobenzoic acid with formaldehyde in the presence of hydrogen and a noble metal catalyst[2][3]. This approach, which could also be initiated from the in-situ reduction of 3-nitrobenzoic acid, became a cornerstone for the industrial production of **3-(Dimethylamino)benzoic acid**[1][2][3]. The compound's importance grew with its application as a key intermediate in the manufacturing of dyestuffs, such as Crystal Violet Lactone, which is utilized in pressure- and heat-sensitive recording systems[2][3].

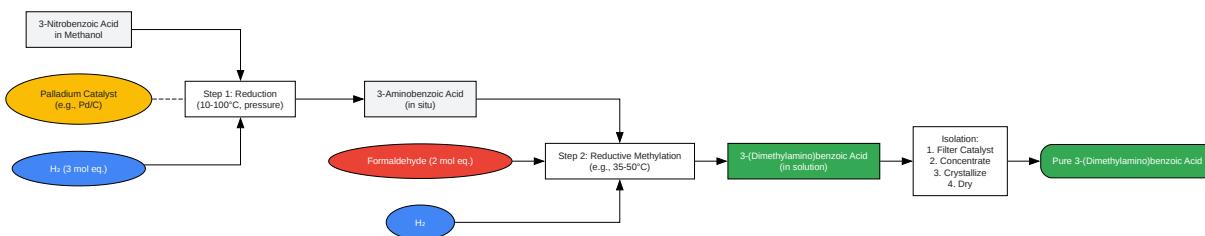
Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **3-(Dimethylamino)benzoic acid** is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C9H11NO2	[4][5][6]
Molecular Weight	165.19 g/mol	[4][5][6]
CAS Number	99-64-9	[5]
Appearance	Light yellow to yellow-beige crystalline powder	[7][8]
Melting Point	148-150 °C (lit.)	[7][8][9][10]
Boiling Point	293.03 °C (rough estimate)	[8]
Solubility	Insoluble in water; Soluble in methanol (50 mg/ml)	[7][8][10]
pKa	3.36 ± 0.10 (Predicted)	[8]
IUPAC Name	3-(dimethylamino)benzoic acid	[4]
InChI Key	NEGFNJRAUMCZMY-UHFFFAOYSA-N	[4][11]
SMILES	<chem>CN(C)C1=CC=CC(=C1)C(=O)O</chem>	[4]

Synthesis Methodologies

The synthesis of **3-(Dimethylamino)benzoic acid** is predominantly achieved through the reductive methylation of a precursor compound. The following sections detail the experimental protocols for two common starting materials.


Synthesis from 3-Nitrobenzoic Acid

This two-step, one-pot synthesis involves the initial reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, followed by reductive methylation.

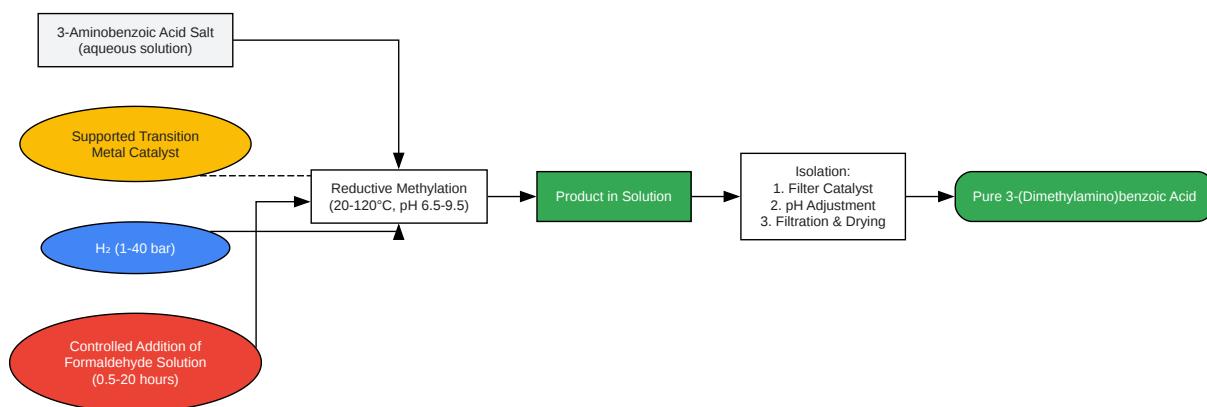
Experimental Protocol:

- **Reaction Setup:** In a suitable autoclave, prepare a methanolic solution containing one molar proportion of 3-nitrobenzoic acid. The concentration should be sufficient to dissolve the starting material and the final product at the reaction temperature (typically a 20-25% by weight solution)[1].
- **Catalyst Addition:** Add an effective amount of a palladium catalyst, such as palladium-on-carbon[1]. A minor amount of acetic acid may optionally be added[1].
- **First Hydrogenation (Reduction):** Seal the autoclave and introduce hydrogen gas to a superatmospheric pressure. Heat the reaction mixture to a temperature between 10°C and 100°C and stir until three molar proportions of hydrogen have been consumed, indicating the complete reduction of the nitro group to an amino group[1].
- **Formaldehyde Addition:** After the initial hydrogenation is complete, add approximately two molar proportions of formaldehyde to the reaction mixture[1].
- **Second Hydrogenation (Reductive Methylation):** Re-pressurize the autoclave with hydrogen and continue stirring at a controlled temperature (e.g., raising from 35°C to 50°C) until hydrogen uptake ceases[2][3].
- **Work-up and Isolation:** Cool the reaction mixture and filter to recover the catalyst. The catalyst can be washed with methanol and reused[1][7]. Concentrate the filtrate by distilling off the methanol to a reduced volume. Cool the concentrated solution to approximately 15°C to induce crystallization of the product[1]. Collect the crystals by filtration, wash with a small

amount of a water/methanol mixture, and dry at 90-100°C to yield **3-(Dimethylamino)benzoic acid**[1][7]. A typical yield for this process is around 92-93% with a purity of approximately 98%[1].

[Click to download full resolution via product page](#)

Synthesis Workflow from 3-Nitrobenzoic Acid.


Synthesis from 3-Aminobenzoic Acid

This method focuses solely on the reductive methylation of commercially available 3-aminobenzoic acid.

Experimental Protocol:

- Salt Formation: Prepare an aqueous solution of an alkali metal salt or ammonium salt of 3-aminobenzoic acid. This can be achieved by dissolving 3-aminobenzoic acid in water with a suitable base. A buffering agent may be added to maintain the pH of the reaction mass between 6.5 and 9.5 after the reductive methylation step[2][3].
- Catalyst Addition: Introduce a supported transition metal catalyst, such as palladium on a solid support, to the solution[2][3].

- Reaction Conditions: Transfer the mixture to a pressure reactor. The reaction is conducted under a hydrogen pressure of 1 to 40 bar and within a temperature range of 20°C to 120°C[2][3].
- Controlled Formaldehyde Addition: A solution of formaldehyde (e.g., a 50% methanolic solution) is added to the reaction mixture in a controlled and continuous manner over a period of 0.5 to 20 hours[2][3]. During the addition, the temperature of the reaction mass may be gradually raised[2][3].
- Reaction Completion and Work-up: After the formaldehyde addition is complete, the reaction is maintained at the set temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction. The reaction mixture is then filtered to recover the catalyst[2][3].
- Product Isolation: The pH of the filtrate is adjusted to precipitate the **3-(Dimethylamino)benzoic acid**. The solid product is collected by filtration, washed with water, and dried. This process can achieve a conversion rate of up to 99%[2][3].

[Click to download full resolution via product page](#)

Synthesis Workflow from 3-Aminobenzoic Acid.

Applications in Research and Industry

3-(Dimethylamino)benzoic acid serves as a valuable building block in organic synthesis. Beyond its role as an intermediate for dyes, it has found utility in various biochemical assays. For instance, it has been employed in methods to quantify the activity of enzymes such as peroxidase and manganese peroxidase^{[7][9]}. Additionally, it has been used in analytical procedures to determine glucose content from the extraction of starch and soluble sugars^{[7][10][12]}. While its para-isomer, 4-(Dimethylamino)benzoic acid, is known for its use in UV absorbers and as a precursor to local anesthetics, the applications of the meta-isomer are more specialized within the realms of chemical synthesis and analytics^{[13][14]}.

Safety and Handling

3-(Dimethylamino)benzoic acid is classified as a skin and serious eye irritant and may cause respiratory irritation^[4]. Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling the solid material^[10]. It is considered a combustible solid and should be stored in a cool, dry place away from incompatible materials^[10].

Conclusion

3-(Dimethylamino)benzoic acid, a compound with a history rooted in the optimization of synthetic organic chemistry, continues to be a relevant molecule for both industrial and research purposes. Its well-characterized properties and established, high-yield synthetic routes make it a reliable and versatile chemical intermediate. This guide has consolidated the key technical information surrounding its history, properties, and synthesis to serve as a valuable resource for scientists and developers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids - Google Patents [patents.google.com]
- 2. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. 3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. scbt.com [scbt.com]
- 7. 3-(Dimethylamino)benzoic acid | 99-64-9 [chemicalbook.com]
- 8. 3-(Dimethylamino)benzoic acid CAS#: 99-64-9 [m.chemicalbook.com]
- 9. 3-(Dimethylamino)benzoic acid | CAS#:99-64-9 | Chemsra [chemsra.com]
- 10. ≥97% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-(Dimethylamino)benzoic acid(99-64-9) 1H NMR [m.chemicalbook.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. Page loading... [wap.guidechem.com]
- 14. CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Genesis and Scientific Profile of 3-(Dimethylamino)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154052#discovery-and-history-of-3-dimethylamino-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com